4-Bromo-2-chlorobenzenethiol
Overview
Description
4-Bromo-2-chlorobenzenethiol is an organosulfur compound with the molecular formula C6H4BrClS It is characterized by the presence of both bromine and chlorine atoms attached to a benzene ring, along with a thiol group (-SH)
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-chlorobenzenethiol can be synthesized through several methods. One common approach involves the reaction of 4-bromo-2-chloronitrobenzene with thiourea, followed by reduction to yield the desired thiol compound . Another method includes the use of 4-bromo-2-chlorobenzenesulfonyl chloride, which is reduced to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as diazotization, Sandmeyer reaction, and subsequent reduction .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-chlorobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding hydrocarbons.
Substitution: The bromine or chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide under basic conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-Bromo-2-chlorobenzenethiol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-bromo-2-chlorobenzenethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial in its role as an enzyme inhibitor and in various biochemical pathways .
Comparison with Similar Compounds
- 1-Bromo-2-chlorobenzene
- 1-Bromo-3-chlorobenzene
- 1-Bromo-4-chlorobenzene
Comparison: 4-Bromo-2-chlorobenzenethiol is unique due to the presence of the thiol group, which imparts distinct reactivity compared to other bromochlorobenzenes. The thiol group allows for specific interactions with biological molecules and provides additional synthetic versatility .
Properties
IUPAC Name |
4-bromo-2-chlorobenzenethiol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClS/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQDBNWKBKWCFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601285 | |
Record name | 4-Bromo-2-chlorobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70601285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99839-25-5 | |
Record name | 4-Bromo-2-chlorobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70601285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-chlorobenzene-1-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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